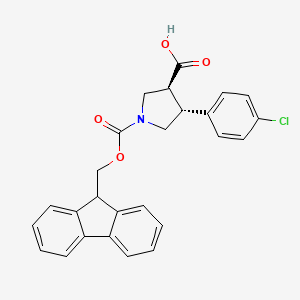![molecular formula C11H11F2NO2 B2738993 N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide CAS No. 2305325-92-0](/img/structure/B2738993.png)
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is a chemical compound characterized by the presence of a difluorophenyl group, a hydroxyethyl group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide typically involves the reaction of 2,4-difluorophenylacetic acid with appropriate reagents to introduce the hydroxyethyl and prop-2-enamide functionalities. One common method involves the use of 2,4-difluorophenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminoethanol to form the intermediate amide. Finally, the intermediate is subjected to dehydration using a suitable dehydrating agent, such as phosphorus oxychloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-[1-(2,4-Difluorophenyl)-2-oxoethyl]prop-2-enamide.
Reduction: Formation of N-[1-(2,4-Difluorophenyl)-2-aminoethyl]prop-2-enamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with a fluorobenzamide moiety instead of a hydroxyethyl group.
N-(2,4-Difluorophenyl)-2-hydroxyethylamine: Lacks the prop-2-enamide group.
Uniqueness
N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethyl and prop-2-enamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[1-(2,4-difluorophenyl)-2-hydroxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-2-11(16)14-10(6-15)8-4-3-7(12)5-9(8)13/h2-5,10,15H,1,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJCMJWNQIMJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2738911.png)

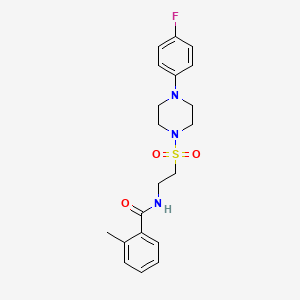
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
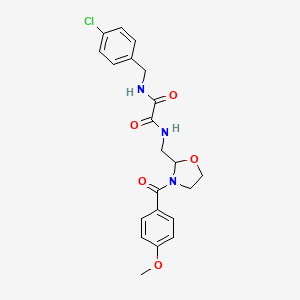
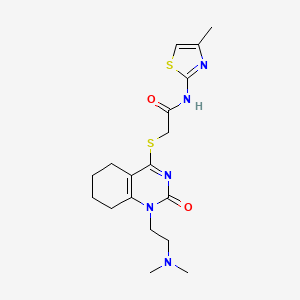
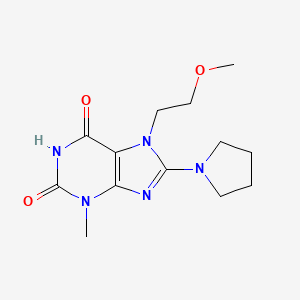

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2738925.png)
![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)
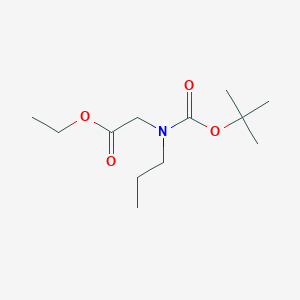
![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)
